Product packaging for 4-methyl-1-propyl-1H-pyrazol-3-amine(Cat. No.:CAS No. 1174877-75-8)

4-methyl-1-propyl-1H-pyrazol-3-amine

Cat. No.: B3020037
CAS No.: 1174877-75-8
M. Wt: 139.202
InChI Key: TUBTUIOSVXIUCH-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

The pyrazole ring is a versatile building block in the synthesis of a wide array of organic compounds. nih.gov Its aromatic nature, coupled with the presence of two nitrogen atoms, imparts a unique reactivity profile, allowing for diverse functionalization. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, which has led to their incorporation into numerous pharmaceutical agents. mdpi.com The stability of the pyrazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent use as a pharmacophore.

Overview of Aminopyrazoles and their Research Context

Aminopyrazoles, which feature an amino group attached to the pyrazole core, are a particularly important subclass of pyrazole derivatives. The amino group can be located at the 3, 4, or 5-position of the pyrazole ring, and its position significantly influences the compound's chemical and physical properties. These compounds serve as crucial intermediates in the synthesis of more complex heterocyclic systems, including fused pyrazoles like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are also of significant interest in drug discovery. arkat-usa.org The reactivity of aminopyrazoles is characterized by the nucleophilicity of both the exocyclic amino group and the ring nitrogen atoms, making them versatile synthons in organic synthesis. chim.it

Structural Specificity of 4-Methyl-1-propyl-1H-pyrazol-3-amine within the Pyrazole Family

This compound is a specific isomer within the aminopyrazole family, with distinct structural features that dictate its properties and potential applications. The key structural characteristics are:

A pyrazole core: Providing the fundamental aromatic heterocyclic structure.

A 3-amino group: This exocyclic amino group is a key functional group that influences the molecule's basicity and nucleophilicity.

A 1-propyl group: The presence of a propyl group on one of the ring nitrogen atoms makes this a tertiary amine at that position and influences the molecule's lipophilicity and steric properties.

A 4-methyl group: This methyl group at the 4-position of the pyrazole ring provides steric bulk and can influence the electronic properties of the ring.

The specific arrangement of these substituents—the N-propyl group, the 3-amino group, and the 4-methyl group—differentiates this molecule from other aminopyrazole isomers and dictates its unique chemical behavior.

Historical Context and Evolution of Research on Pyrazole Derivatives

The study of pyrazole chemistry dates back to the late 19th century. mdpi.com Since then, the field has evolved significantly, with the development of numerous synthetic methods for the preparation of a vast array of pyrazole derivatives. The discovery of the biological activities of pyrazole-containing compounds has been a major driving force for research in this area. mdpi.com The development of modern analytical techniques has allowed for a deeper understanding of the structure, reactivity, and properties of these molecules, further fueling their exploration in various fields of chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3 B3020037 4-methyl-1-propyl-1H-pyrazol-3-amine CAS No. 1174877-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-propylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-4-10-5-6(2)7(8)9-10/h5H,3-4H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBTUIOSVXIUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 1 Propyl 1h Pyrazol 3 Amine and Analogues

Strategies for Pyrazole (B372694) Ring Construction

The foundational pyrazole ring can be constructed through several robust synthetic strategies, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with a hydrazine (B178648) derivative. mdpi.commdpi.com This approach is valued for its simplicity and the ready availability of starting materials. The reaction between a β-keto ester like ethyl acetoacetate (B1235776) and a substituted hydrazine, such as propylhydrazine, proceeds via initial hydrazone formation followed by intramolecular cyclization and dehydration to yield the pyrazole core. mdpi.com

A significant challenge in this method, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the control of regioselectivity, which can lead to a mixture of isomers. mdpi.com However, modern advancements, such as the use of nano-ZnO catalysts or Lewis acids, have been shown to improve yields and, in some cases, regioselectivity. mdpi.comnih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
1,3-DielectrophileHydrazine DerivativeKey ConditionsProduct TypeReference
β-DiketoneHydrazine Hydrate (B1144303)Acid/Base CatalysisPolysubstituted Pyrazole mdpi.com
Ethyl AcetoacetatePhenylhydrazine (B124118)Nano-ZnO Catalyst1,3,5-Substituted Pyrazole mdpi.com
In situ generated 1,3-DiketonesHydrazineLiHMDS, then hydrazine additionSubstituted Pyrazoles nih.gov

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step. nih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives. beilstein-journals.org

A common three-component strategy involves the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative. nih.govbeilstein-journals.org This approach often utilizes a Lewis acid catalyst to facilitate the condensation and cyclization steps. nih.gov Four-component reactions, for instance by incorporating malononitrile, can lead to the synthesis of more complex, fused heterocyclic systems like pyrano[2,3-c]pyrazoles. nih.govbeilstein-journals.org These MCRs benefit from mild reaction conditions and the ability to create diverse libraries of pyrazole-containing compounds efficiently. tandfonline.com

Table 2: Overview of Multi-component Reactions for Pyrazole Synthesis
Number of ComponentsTypical ReactantsCatalyst/ConditionsProduct TypeReference
ThreeAldehyde, β-Ketoester, HydrazineYb(PFO)₃ or Zn(OTf)₂Persubstituted Pyrazoles nih.govbeilstein-journals.org
ThreeMalononitrile, Aldehyde, HydrazineBrønsted Base5-Aminopyrazoles beilstein-journals.org
FourAldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydratePiperidine, Aqueous MediumPyrano[2,3-c]pyrazoles nih.gov

An alternative pathway to pyrazoles involves the transformation of other heterocyclic systems, with the rearrangement of isoxazoles being a notable example. This strategy typically involves a ring-opening of the isoxazole (B147169) to generate a key intermediate, which then undergoes recyclization to form the more thermodynamically stable pyrazole ring.

The process can be initiated by the deprotonation of an isoxazole with a base, which generates a ketonitrile intermediate. organic-chemistry.org Subsequent treatment with hydrazine and an acid catalyst prompts the cyclization to form an aminopyrazole. organic-chemistry.org This two-step, one-pot procedure provides a regioselective route to aminopyrazoles that can be difficult to access through direct condensation methods. Additionally, transition-metal catalysis, for example using a Ni(0) complex, can directly facilitate the transformation of isoxazoles into pyrazoles. organic-chemistry.org In some cases, the reaction cascade can be initiated by the attack of hydrazine at the C5 position of the isoxazole ring, leading to ring opening and subsequent recyclization to yield the pyrazole and hydroxylamine (B1172632) as a byproduct. reddit.com

Targeted Synthesis of 4-Methyl-1-propyl-1H-pyrazol-3-amine and Related Aminopyrazoles

The synthesis of the specific target molecule, this compound, can be approached either by building the substituted ring from acyclic precursors or by functionalizing a pre-formed pyrazole core.

A direct synthesis of this compound could theoretically start from a precursor such as 1-propyl-1H-pyrazol-3-amine. This would require the selective introduction of a methyl group at the C4 position of the pyrazole ring. Direct C-H methylation of heterocycles is a challenging but rapidly advancing field. rsc.org

Strategies often rely on transition-metal-catalyzed C-H activation. For example, palladium-catalyzed ortho-methylation of arenes bearing a pyrazole directing group has been achieved using methyl boronic acid or trimethylboroxine. rsc.org While this demonstrates the feasibility of pyrazole C-H methylation, applying it selectively to the C4 position of a 3-aminopyrazole (B16455) without a specific directing group would require significant methodological development. The amine group itself could potentially direct a catalyst, but competition from N-methylation could complicate the reaction. Therefore, while conceptually straightforward, a precursor-based C-H methylation approach for this specific target remains a synthetic challenge.

A more established and versatile route to substituted aminopyrazoles involves a functionalization/substitution sequence on the pyrazole ring. This typically involves an initial electrophilic substitution, such as bromination, followed by a substitution reaction to install the desired amino group.

Bromination: The pyrazole ring is relatively aromatic and can undergo electrophilic substitution reactions like halogenation. google.com The C4 position is often the most reactive site for such substitutions. Direct bromination of pyrazole derivatives can be achieved using reagents like N-bromosuccinimide (NBS). For instance, 3-aryl-1H-pyrazol-5-amines have been successfully brominated at the C4 position using NBS in various solvents. beilstein-archives.org A patent describes the bromination of ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate at the 4-position using bromine, demonstrating the feasibility of this reaction on a similarly substituted pyrazole core. google.com This creates a 4-bromo-pyrazole intermediate, a key building block for further functionalization.

Amination: The bromo group at the C4 position can then be replaced with an amino group. While direct nucleophilic aromatic substitution on the electron-rich pyrazole ring is difficult, transition-metal-catalyzed cross-coupling reactions provide an efficient solution. Palladium- and copper-catalyzed amination reactions (Buchwald-Hartwig amination) are well-established methods for forming C-N bonds. A patent for the synthesis of a sildenafil (B151) intermediate describes the reaction of 4-bromo-1-methyl-3-n-propylpyrazole-5-ethyl carboxylate with ammonia (B1221849) in the presence of a base to yield the corresponding 4-amino derivative. google.com This demonstrates a direct analogy for converting a 4-bromo-1-propyl-pyrazole into a 4-amino-1-propyl-pyrazole, which would be a key step in synthesizing analogues of the target compound.

This two-step sequence (bromination followed by amination) represents a reliable and adaptable strategy for accessing 4-amino pyrazole derivatives with various substitution patterns.

Reductive Amination Reactions

Reductive amination serves as a crucial method for the synthesis of amines and is applicable to the formation of N-substituted aminopyrazoles. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of analogues of this compound, this can involve the reaction of a pyrazole-containing aldehyde or ketone with an appropriate amine in the presence of a reducing agent. ineosopen.org

A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its mildness and selectivity for iminium ions over ketones or aldehydes. masterorganicchemistry.comharvard.edu Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be employed. masterorganicchemistry.com The reaction is versatile, allowing for the introduction of a wide array of substituents onto the amino group. For instance, the reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes with various primary and secondary amines has been successfully demonstrated, showcasing the broad applicability of this method. ineosopen.org

An efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, which proceeds through a solvent-free condensation followed by reduction. researchgate.netmdpi.com This approach highlights the operational simplicity and efficiency of reductive amination, as it circumvents the need to isolate the intermediate imine. mdpi.com

Derivatization Strategies for this compound and Related Aminopyrazoles

The aminopyrazole scaffold is a versatile platform for further chemical modifications, enabling the synthesis of a diverse range of derivatives.

Regioselective Functionalization of Amino Group

The functionalization of aminopyrazoles can be complex due to the presence of multiple nucleophilic nitrogen atoms: the exocyclic amino group and the two endocyclic nitrogen atoms of the pyrazole ring. mdpi.com Achieving regioselectivity is therefore a key challenge. The outcome of N-functionalization reactions is influenced by several factors, including the substitution pattern of the pyrazole ring, the nature of the electrophile, and the reaction conditions. chim.it

In the case of 3-aminopyrazoles, the major electron density is located at the exocyclic amino group, making it a prime site for electrophilic attack. mdpi.com However, reactions can also occur at the N1 and N2 positions of the pyrazole ring. mdpi.com For instance, the Ullmann condensation of 3-aminopyrazoles with aryl iodides under copper(I) catalysis has been shown to result in regioselective N-1 arylation. chim.it In contrast, other conditions might favor functionalization of the exocyclic amino group. Careful selection of protecting groups and reaction conditions is crucial to direct the functionalization to the desired nitrogen atom.

Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been effectively applied to halogenated aminopyrazoles to introduce aryl, heteroaryl, and styryl groups. thieme-connect.comresearchgate.netacs.org This palladium-catalyzed reaction typically involves the coupling of a halogenated pyrazole with a boronic acid or its ester. acs.orgacs.org

The efficiency of the Suzuki-Miyaura coupling can be influenced by the nature of the halogen on the pyrazole ring. Studies have shown that bromo and chloro derivatives of aminopyrazoles are often superior substrates compared to their iodo counterparts, as they exhibit a reduced tendency for dehalogenation, an undesired side reaction. researchgate.netacs.org The choice of catalyst and ligands is also critical. For example, the use of XPhos Pd G2 as a pre-catalyst has been found to be effective for the coupling of unprotected aminopyrazoles. thieme-connect.com

Below is a table summarizing the yields of Suzuki-Miyaura coupling reactions for different halogenated aminopyrazoles with various boronic acids. acs.org

Halogenated PyrazoleBoronic AcidProductYield (%)
7a (Br)p-tolylboronic acid8a80
7i (Cl)p-tolylboronic acid8a78
7i (Cl)4-hydroxyphenylboronic acid8u77
7i (Cl)4-aminophenylboronic acid8v85

Formation of Condensed Heterocyclic Systems (e.g., pyrazolo[4,3-d]pyrimidinones)

Aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]pyrimidines, which are of significant interest in medicinal chemistry. ekb.egrsc.orgnih.gov The synthesis of these bicyclic structures often involves the reaction of an aminopyrazole with a suitable precursor to form the fused pyrimidine (B1678525) ring.

For instance, new pyrazolo[4,3-d]pyrimidine derivatives have been synthesized starting from a substituted aminopyrazole. The synthetic sequence can involve acylation of the amino group, followed by cyclization to form the pyrimidinone ring. Subsequent modifications, such as chlorination and nucleophilic substitution, can be used to introduce further diversity. nih.gov

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. thieme-connect.com Green chemistry principles, such as the use of non-toxic solvents, catalyst-free conditions, and energy-efficient processes, are increasingly being applied to the synthesis of pyrazoles. nih.gov

Catalyst-Free Methods

Catalyst-free reactions offer significant advantages in terms of cost, safety, and environmental impact by avoiding the use of potentially toxic and expensive metal catalysts. researchgate.net Several catalyst-free methods for the synthesis of the pyrazole core have been reported.

One such approach is the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which can be achieved by simple heating under solvent-free conditions to afford pyrazoles in high yields. rsc.org Another notable green method is the on-water synthesis of 5-aminopyrazole-4-carbonitriles from the reaction of arylidene malononitriles and hydrazines. tandfonline.com Performing the reaction in water not only avoids the use of organic solvents but can also lead to higher yields, with the product often precipitating directly from the reaction mixture. tandfonline.com

The following table presents data on the synthesis of 5-aminopyrazole-4-carbonitriles in different solvent systems, highlighting the superiority of water as a green solvent. tandfonline.com

EntrySolventYield (%)
1Ethanol45
2Ethanol/Water (1:1)70
3Ethanol/Water (1:3)85
4Water92

Furthermore, ultrasound irradiation has been utilized to promote the synthesis of highly substituted pyrazoles in green solvents like polyethylene (B3416737) glycol (PEG-400) and water, again without the need for a catalyst. researchgate.net These methods exemplify the ongoing efforts to develop more sustainable synthetic routes to pyrazole-containing compounds.

Solvent-Free Conditions

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce pollution and operational costs associated with traditional solvent-based methods. tandfonline.com The synthesis of pyrazole derivatives under solvent-free conditions often involves the reaction of suitable precursors, such as 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives, either by grinding the reactants together or by heating them in the absence of a solvent. researchgate.net

One common approach involves the multicomponent reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. jetir.org This method, often catalyzed by an ionic liquid like N-methyl-2-pyrrolidone tosylate (NMPyTs), can proceed via grinding at room temperature, offering advantages such as operational simplicity, high yields, and a clean reaction profile. jetir.org For instance, a model reaction performed without a solvent using a catalytic amount of NMPyTs resulted in a 95% yield in just 7-15 minutes, which is significantly more efficient than reactions carried out in solvents like ethanol, which gave a 90% yield in 25 minutes. jetir.org

Another solvent-free method for synthesizing pyrazole systems utilizes tetrabutylammonium (B224687) bromide (TBAB) as a commercially available and recoverable organic ionic salt catalyst at room temperature. tandfonline.com This approach has been shown to produce highly functionalized pyrazoles in good yields (75–86%) and in shorter reaction times compared to solvent-based syntheses. tandfonline.com For example, a reaction that took 72 hours in acetone (B3395972) to achieve a 75% yield could be completed in a much shorter time with good yield under solvent-free conditions with TBAB. tandfonline.com

These solvent-free protocols are not only environmentally friendly but also offer economic benefits by eliminating the need for solvent purchase, purification, and disposal. tandfonline.comjetir.org

Table 1: Comparison of Solvent-Free vs. Solvent-Based Synthesis of Pyrazole Derivatives

Method Catalyst Solvent Reaction Time Yield (%) Reference
Grinding NMPyTs None 7-15 min 95 jetir.org
Stirring None EtOH 25 min 90 jetir.org
Stirring None CH2Cl2 35 min 85 jetir.org
Stirring TBAB None Shorter Time Good tandfonline.com
Stirring None Acetone 72 h 75 tandfonline.com

Microwave and Ultrasound Assisted Synthesis

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and improved product purity. eurekaselect.com These non-traditional energy sources can accelerate reactions by efficiently transferring energy directly to the reacting molecules. dergipark.org.tr

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has been successfully employed for the preparation of a variety of pyrazole derivatives. rsc.org For instance, 1-aryl-1H-pyrazole-5-amines can be synthesized by reacting 3-aminocrotononitrile (B73559) or a suitable α-cyanoketone with an aryl hydrazine in 1 M HCl. nih.gov The mixture is heated in a microwave reactor at 150 °C for 10-15 minutes, resulting in yields typically ranging from 70-90%. nih.gov This method is notable for its efficiency and the use of water as a solvent, further enhancing its green credentials. nih.gov

In another example, the three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines is effectively carried out under controlled microwave irradiation. nih.gov This one-pot method demonstrates high selectivity and generality. nih.gov Similarly, the synthesis of pyrano[2,3-c]pyrazoles has been achieved in high yields (92–99%) through a one-pot, four-component reaction under microwave irradiation at 120 °C for 15 minutes in the absence of a solvent. rsc.org

Ultrasound-Assisted Synthesis:

Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates. eurekaselect.com

The synthesis of thiazole (B1198619) derivatives, which share structural similarities with pyrazoles, has been demonstrated using ultrasonic irradiation in the presence of a biocatalyst, resulting in high yields and short reaction times. acs.org This methodology highlights the potential of ultrasound in promoting efficient and environmentally friendly syntheses. acs.org For the synthesis of pyrazolone (B3327878) derivatives, ultrasound has been shown to be a superior alternative to conventional methods. researchgate.net For example, the reaction of diazo compounds with hydrazine hydrate or phenylhydrazine under ultrasound irradiation for 30 minutes produced pyrazolone derivatives in high yields without the need for recrystallization. researchgate.net

Table 2: Examples of Microwave and Ultrasound Assisted Synthesis of Pyrazole Analogues

Technique Reactants Conditions Yield (%) Reference
Microwave 3-Aminocrotononitrile, Aryl hydrazine 150 °C, 10-15 min, 1 M HCl 70-90 nih.gov
Microwave 5-Aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines One-pot High nih.gov
Microwave Aryl hydrazine, β-ketoesters, Aromatic aldehyde, Malononitrile 120 °C, 15 min, Solvent-free 92-99 rsc.org
Ultrasound Diazo compounds, Hydrazine hydrate/Phenylhydrazine 30 min High researchgate.net

Use of Magnetized Distilled Water

A novel and eco-friendly approach to organic synthesis involves the use of magnetized distilled water (MDW) as a solvent. scielo.org.za This method has been successfully applied to the catalyst-free synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolone derivatives. scielo.org.zaresearchgate.net The preparation of MDW involves placing distilled water in a magnetic field for a specific duration, which is believed to alter its properties and enhance its performance as a reaction medium. scielo.org.zaresearchgate.net

In a study on the synthesis of chromeno[2,3-c]pyrazoles, a multicomponent reaction involving ethyl acetoacetate, hydrazine, an aldehyde, and a 1,3-diketone was carried out in MDW at 80 °C. scielo.org.za This catalyst-free process yielded the desired products in high yields (85-95%) within 75-120 minutes. scielo.org.za The efficiency of MDW was found to be superior to that of other solvents like H₂O, MeOH, and EtOH, which gave significantly lower yields under the same conditions. scielo.org.za

The plausible mechanism suggests that MDW facilitates the formation of key intermediates, such as the enolate of the pyrazolone, which is crucial for the subsequent reaction steps. scielo.org.za This green methodology offers several advantages, including being environmentally friendly, cost-effective, and having a simplified workup procedure. scielo.org.za The absence of a catalyst minimizes waste and potential side reactions. scielo.org.za

Table 3: Effect of Solvent on the Catalyst-Free Synthesis of Chromeno[2,3-c]pyrazole 5a

Solvent Temperature (°C) Time (h) Yield (%) Reference
H₂O 80 4 40 scielo.org.za
EtOH 80 4 35 scielo.org.za
MeOH 80 4 30 scielo.org.za
Magnetized H₂O 80 2 92 scielo.org.za

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 1 Propyl 1h Pyrazol 3 Amine

General Reactivity of Pyrazole (B372694) Derivatives

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. This structure confers a unique reactivity profile, characterized by a susceptibility to electrophilic attack at the C4 position and a general resistance to oxidation and reduction. pharmaguideline.comglobalresearchonline.net The presence of a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2) provides sites for both proton donation and acceptance, influencing the ring's reactivity based on the reaction medium. researchgate.netnih.gov

Electrophilic Aromatic Substitution (e.g., halogenation, nitration, sulfonation)

Due to its pronounced aromatic character and π-electron excess, the pyrazole ring readily undergoes electrophilic aromatic substitution, with the reaction preferentially occurring at the electron-rich C4 position. researchgate.netscribd.commdpi.comrrbdavc.orgimperial.ac.uknih.gov The C3 and C5 positions are deactivated towards electrophilic attack due to their proximity to the electronegative nitrogen atoms. researchgate.net However, in the case of 4-methyl-1-propyl-1H-pyrazol-3-amine, the C4 position is substituted with a methyl group, thus blocking the typical site of electrophilic substitution. Reactions would require more forcing conditions and could potentially lead to substitution at other positions, though this is less common.

Halogenation: The halogenation of pyrazoles primarily yields 4-halopyrazoles. globalresearchonline.netresearchgate.net This can be achieved under mild, metal-free conditions using reagents like N-halosuccinimides (NCS, NBS, NIS). researchgate.netacs.orgbeilstein-archives.org For instance, reacting pyrazoles with N-halosuccinimides in solvents like carbon tetrachloride or water provides 4-halopyrazoles in excellent yields without the need for a catalyst. researchgate.net If the C4 position is already occupied, halogenation may occur at other positions, but this often requires stronger reaction conditions. researchgate.net

Nitration: Nitration of the pyrazole ring is typically accomplished using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄), which generates the nitronium ion (NO₂⁺) as the electrophile. scribd.comcdnsciencepub.com This reaction selectively produces 4-nitropyrazole. globalresearchonline.netscribd.com The reaction of N-nitropyrazole in sulfuric acid at room temperature can also be used to synthesize 4-nitropyrazole through rearrangement. nih.gov In some cases, nitration can first occur at the N1 position, followed by an acid-catalyzed rearrangement to the C4 position. globalresearchonline.netnih.gov

Sulfonation: The sulfonation of pyrazole is achieved by reacting it with fuming sulfuric acid (oleum), which introduces a sulfonic acid group at the C4 position to yield pyrazole-4-sulfonic acid. globalresearchonline.netscribd.comrsc.org Chlorosulfonic acid in chloroform (B151607) has also been used to achieve C4-sulfonation on 1-phenylpyrazole. rsc.org

ReactionTypical ReagentsPosition of SubstitutionProduct
HalogenationN-halosuccinimides (NCS, NBS)C44-Halopyrazole
NitrationHNO₃ + H₂SO₄C44-Nitropyrazole
SulfonationFuming H₂SO₄ (Oleum)C4Pyrazole-4-sulfonic acid

Oxidation and Reduction Reactions

Oxidation: The pyrazole ring is generally very stable and resistant to oxidizing agents. pharmaguideline.comglobalresearchonline.net While the ring itself is not easily oxidized, alkyl side chains attached to the carbon atoms of the ring can be oxidized to the corresponding carboxylic acids using reagents like alkaline potassium permanganate (B83412) (KMnO₄). globalresearchonline.net Enzymatic oxidation of pyrazole to 4-hydroxypyrazole by cytochrome P-450 has been observed in biological systems. nih.govnih.gov

Reduction: Unsubstituted pyrazole is also highly resistant to reduction under both catalytic and chemical conditions. pharmaguideline.com While the parent ring is difficult to reduce, certain derivatives can be. For example, N-phenyl derivatives may be reduced to the corresponding pyrazoline using sodium and ethanol. globalresearchonline.net Catalytic hydrogenation can, under certain conditions, reduce the pyrazole ring first to pyrazoline and subsequently to pyrazolidine. globalresearchonline.net

Nucleophilic and Electrophilic Substitution

The pyrazole ring's reactivity towards nucleophiles and electrophiles is dictated by the electron distribution within the ring. The C4 position is nucleophilic, while the C3 and C5 positions are considered electrophilic. researchgate.netnih.gov

Nucleophilic Substitution: As an electron-rich aromatic system, the pyrazole ring is generally not reactive towards nucleophiles. tandfonline.com Nucleophilic aromatic substitution (SNAr) is rare and typically requires the presence of strong electron-withdrawing groups, such as a formyl or nitro group, to activate the ring for attack. tandfonline.com When such activation is present, nucleophilic attacks are favored at the C3 and C5 positions. researchgate.netnih.govmdpi.comnih.gov For this compound, the 3-amino group itself is a nucleophilic center and can participate in reactions.

Electrophilic Substitution on Nitrogen: Besides the electrophilic substitution on the ring carbon (C4), the nitrogen atoms can also react with electrophiles. The pyridine-like N2 atom is basic and can be protonated or react with electrophiles. pharmaguideline.comrrbdavc.org In N-unsubstituted pyrazoles, the pyrrole-like N1 atom can be easily deprotonated by a base, and the resulting pyrazole anion is highly reactive towards electrophiles, allowing for straightforward N-alkylation or N-acylation. pharmaguideline.comglobalresearchonline.net In this compound, the N1 position is already occupied by a propyl group, precluding this type of reaction at that site.

Reaction Mechanisms Governing Pyrazole Functionalization

The synthesis and functionalization of pyrazoles are governed by a variety of reaction mechanisms that depend on the specific substrates and conditions employed. These range from multi-step condensation pathways involving distinct intermediates to concerted cycloaddition reactions.

Role of Intermediates in Pyrazole Formation Pathways

The most common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This process proceeds through several key intermediates. The reaction typically initiates with the formation of a hydrazone or enamine intermediate. beilstein-journals.org This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

In syntheses starting from α,β-unsaturated ketones and hydrazines, pyrazoline intermediates are formed first. mdpi.com These pyrazolines must then undergo an oxidation step to generate the final aromatic pyrazole product. mdpi.comorganic-chemistry.org Other synthetic routes have identified different crucial intermediates; for example, some syntheses of trifluoromethyl-pyrazoles involve the formation of a hemiaminal intermediate. mdpi.com In certain transition-metal-catalyzed syntheses, organometallic intermediates such as diazatitana-cyclohexadiene complexes have been identified as part of the reaction pathway leading to pyrazole derivatives. mdpi.com

Synthesis MethodKey Intermediate(s)Description
Knorr Synthesis (1,3-dicarbonyl + hydrazine)Hydrazone, EnamineInitial condensation product that undergoes intramolecular cyclization.
From α,β-Unsaturated KetonesPyrazolineA non-aromatic heterocyclic intermediate that is subsequently oxidized.
From (Hetero)arenes and Carboxylic Acidsβ-DiketoneIn situ formation of a diketone which then undergoes heterocyclization. mdpi.com
Titanium-catalyzed SynthesisDiazatitana-cyclohexadieneAn organometallic intermediate in specific catalyzed reactions. mdpi.com

Concerted Mechanisms in Amine-Involving Reactions

Concerted reactions, where bond breaking and bond formation occur in a single step through a cyclic transition state, are also relevant in pyrazole chemistry, particularly in their synthesis via cycloaddition reactions. The 1,3-dipolar cycloaddition between an alkyne and a nitrile imine is a well-established method for producing pyrazoles through a concerted mechanism. rrbdavc.org

Tautomerism in Aminopyrazoles

Tautomerism is a fundamental concept in the study of pyrazole chemistry, referring to the isomerization involving the migration of a proton. In aminopyrazoles, including this compound, two primary forms of tautomerism are of significant interest: annular prototropic tautomerism and side-chain tautomerism. These phenomena influence the compound's structure, stability, and reactivity.

Annular Prototropic Tautomerism

Annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms within the pyrazole ring. numberanalytics.com This type of tautomerism is a key feature of N-unsubstituted pyrazoles and significantly affects their chemical behavior. researchgate.net The position of the proton can alter the electronic distribution and hydrogen-bonding capabilities of the molecule. nih.gov

For a generic 3(5)-substituted pyrazole, the equilibrium between two tautomeric forms can be observed. The stability of these tautomers is influenced by the nature of the substituents on the pyrazole ring. researchgate.net Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of different tautomers. For instance, in 3(5)-aminopyrazoles, the 3-aminopyrazole (B16455) tautomer is generally predicted to be more stable than the 5-aminopyrazole tautomer. researchgate.netresearchgate.net

The tautomeric equilibrium is also sensitive to the surrounding environment, including the solvent and the physical state (solution or solid). researchgate.netfu-berlin.de In the solid state, crystal packing forces and intermolecular hydrogen bonding can favor a single tautomer. researchgate.net For example, X-ray crystallography studies on various 4-substituted 3(5)-aminopyrazoles have shown that they often exist as the 3-amino tautomer in the solid state. researchgate.net In solution, the equilibrium can be influenced by the polarity of the solvent. A rare case of slow annular prototropic tautomerism on the NMR timescale has been observed in DMSO-d6 for some aminopyrazoles, allowing for the detection of distinct signals for each tautomer. researchgate.net

The presence of different substituents can shift the equilibrium. Electron-withdrawing groups and electron-donating groups can stabilize or destabilize one tautomer over the other. researchgate.net For instance, in 4-cyano and 4-thiocyanato derivatives of aminopyrazoles, the 5-amino tautomer is preferred, whereas a 4-methoxy group favors the 3-amino tautomer. researchgate.net

Table 1: Factors Influencing Annular Tautomeric Equilibrium in Aminopyrazoles

Factor Influence on Tautomeric Equilibrium
Substituent Effects Electron-donating groups generally favor the 3-amino tautomer, while electron-withdrawing groups can favor the 5-amino tautomer. researchgate.netresearchgate.net
Solvent Polarity The relative stability of the more polar 5-amino tautomer can increase in more polar solvents like DMSO. researchgate.net
Physical State In the solid state, intermolecular interactions often lead to the prevalence of a single tautomer, typically the 3-amino form. researchgate.netresearchgate.net

| Hydrogen Bonding | Inter- and intramolecular hydrogen bonds play a crucial role in stabilizing specific tautomeric forms. nih.gov |

Advanced Structural Characterization Techniques for 4 Methyl 1 Propyl 1h Pyrazol 3 Amine

Chromatographic Techniques for Purity and Analysis (e.g., HPLC, LC-MS, UPLC)

The assessment of purity and the quantitative analysis of 4-methyl-1-propyl-1H-pyrazol-3-amine are critical aspects of its characterization, ensuring its suitability for various applications. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-high-performance liquid chromatography (UPLC) are powerful analytical techniques widely employed for these purposes. These methods offer high resolution, sensitivity, and specificity, making them indispensable for separating the target compound from impurities, degradation products, and reaction byproducts.

The development of a robust chromatographic method for this compound would typically involve a systematic optimization of several key parameters. This includes the selection of an appropriate stationary phase (column), the composition of the mobile phase, the flow rate, and the detection wavelength. Given the chemical nature of the compound, a reversed-phase HPLC method is a common starting point. In this mode, a nonpolar stationary phase, such as C18, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. nih.gov

The separation mechanism in reversed-phase HPLC is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The retention of this compound on the column can be modulated by adjusting the ratio of the organic modifier to water in the mobile phase. An isocratic elution, where the mobile phase composition remains constant throughout the run, can be effective for simple separations. However, for more complex mixtures containing impurities with a wide range of polarities, a gradient elution, where the concentration of the organic modifier is gradually increased, is often necessary to achieve optimal separation and peak shape.

High-Performance Liquid Chromatography (HPLC)

For the routine analysis and purity assessment of this compound, a reversed-phase HPLC method with UV detection is a practical and efficient choice. The pyrazole (B372694) ring system and the amine functional group are expected to have a UV chromophore, allowing for sensitive detection at an appropriate wavelength, typically determined by acquiring a UV spectrum of the compound. A well-developed HPLC method can provide crucial information on the percentage purity of the compound and can be used to monitor the progress of its synthesis and purification.

A hypothetical HPLC method for the analysis of this compound is detailed in the table below. This method is based on common practices for the analysis of similar N-alkylated aminopyrazole derivatives.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Expected Retention Time~8.5 min

Liquid Chromatography-Mass Spectrometry (LC-MS)

For a more definitive identification of this compound and the characterization of unknown impurities, liquid chromatography coupled with mass spectrometry (LC-MS) is an invaluable tool. LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer. This technique provides not only the retention time of a compound but also its mass-to-charge ratio (m/z), which is a highly specific identifier.

In an LC-MS analysis of this compound, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing clear molecular weight information. The mass spectrometer can then be operated in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to look for specific ions of interest, offering enhanced sensitivity.

The following table outlines a representative LC-MS method for the analysis of this compound.

ParameterCondition
LC SystemAgilent 1260 Infinity II or equivalent
Mass SpectrometerAgilent 6120 Quadrupole LC/MS or equivalent
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Gradient10% to 90% B over 10 minutes
Flow Rate0.4 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
Expected [M+H]⁺m/z 154.1237

Ultra-High-Performance Liquid Chromatography (UPLC)

Ultra-high-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. mdpi.com UPLC systems utilize columns packed with sub-2 µm particles, which, when operated at high pressures, lead to much sharper and narrower peaks. This enhanced resolving power is particularly advantageous for the analysis of complex samples containing closely related impurities or for high-throughput screening applications.

The principles of method development for UPLC are similar to those for HPLC, but the operational parameters are adapted to the capabilities of the UPLC system. The shorter analysis times achieved with UPLC can significantly increase sample throughput, which is beneficial in a research and development or quality control environment.

An illustrative UPLC method for the rapid purity analysis of this compound is presented in the table below.

ParameterCondition
SystemWaters ACQUITY UPLC or equivalent
ColumnACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 3 minutes
Flow Rate0.6 mL/min
Column Temperature40 °C
DetectionUV at 254 nm and/or MS
Expected Retention Time~1.8 min

Disclaimer: The chromatographic conditions and expected retention times presented in the tables are illustrative and based on the analysis of structurally similar compounds. Actual experimental results for this compound may vary and would require specific method development and validation.

Computational Chemistry Applications in 4 Methyl 1 Propyl 1h Pyrazol 3 Amine Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing a framework to predict molecular properties based on the principles of quantum mechanics. For pyrazole (B372694) derivatives, these calculations are instrumental in understanding their stability, reactivity, and spectroscopic profiles.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost. In the study of pyrazole compounds, DFT methods, such as B3LYP, are frequently employed to optimize molecular geometries and predict various properties. tandfonline.comresearchgate.net For 4-methyl-1-propyl-1H-pyrazol-3-amine, DFT calculations would typically be performed with a basis set like 6-311+G(d,p) to obtain reliable geometric parameters, such as bond lengths and angles. tandfonline.com These calculations are also crucial for determining the molecule's frontier molecular orbitals (HOMO and LUMO), which provide insights into its chemical reactivity and electronic transitions. researchgate.net

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to approximate the many-electron wavefunction and energy. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is still a valuable tool, particularly as a starting point for more advanced calculations. mdpi.com In the context of pyrazole research, HF methods can be used for initial geometry optimizations and to obtain a qualitative understanding of the electronic structure. nih.gov Comparing HF and DFT results can also offer insights into the importance of electron correlation for specific molecular properties of this compound.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand their spectroscopic features in detail.

The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net This method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of molecules like this compound. nih.govresearchgate.net The accuracy of these predictions is dependent on the chosen functional, basis set, and the inclusion of solvent effects. nih.govresearchgate.net Discrepancies between calculated and experimental shifts can often be rationalized by considering factors such as intermolecular interactions and conformational dynamics in solution. nih.gov

Table 1: Representative Theoretical vs. Experimental ¹H NMR Chemical Shifts for a Substituted Pyrazole Derivative This table is illustrative and based on general findings for pyrazole derivatives, not specific data for this compound.

Proton Theoretical Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H-5 5.50 5.45
CH₃ 2.20 2.18
N-H 4.80 Varies (solvent dependent)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations, typically performed at the same level of theory as geometry optimization (e.g., DFT/B3LYP), can predict these vibrational frequencies. A Potential Energy Distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net This detailed assignment is invaluable for interpreting experimental IR and Raman spectra of compounds like this compound.

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for a Pyrazole Derivative This table is illustrative and based on general findings for pyrazole derivatives, not specific data for this compound.

Wavenumber (cm⁻¹) Assignment (PED)
3450 N-H stretching
3050 C-H aromatic stretching
2980 C-H aliphatic stretching
1620 C=N stretching
1550 Ring stretching
1450 CH₂ scissoring

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption maxima (λ_max) and provide insights into the nature of these transitions (e.g., π → π* or n → π*). researchgate.net For this compound, TD-DFT calculations could elucidate its photophysical properties and help in the interpretation of its experimental UV-Vis spectrum.

Analysis of Molecular Interactions and Electronic Structure

A thorough understanding of the intramolecular and intermolecular interactions of this compound is crucial for predicting its chemical behavior. Computational analyses, such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) mapping, are instrumental in elucidating these characteristics.

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule and the interactions between different orbitals. journalofnastech.com This analysis provides a picture of the bonding and antibonding interactions, charge transfer, and delocalization of electrons within the molecule. For this compound, NBO analysis can reveal the stability imparted by hyperconjugative interactions between occupied and unoccupied orbitals. The stabilization energy, E(2), associated with these interactions is a key parameter obtained from NBO analysis. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.

Illustrative NBO Analysis Data for a Pyrazole Derivative

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N(2)σ(C(3)-C(4))5.2Lone Pair -> Antibonding
σ(C(5)-H(12))σ(N(1)-C(5))3.8Sigma -> Antibonding
σ(C(4)-C(6))σ*(C(3)-N(2))2.1Sigma -> Antibonding

Note: This table is illustrative and based on typical findings for pyrazole derivatives. The values are not specific to this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govthaiscience.info The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the amino group and the propyl chain would exhibit positive potential.

Conformational Analysis and Stability Studies

The biological activity of a molecule is often dependent on its three-dimensional structure. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in space. Computational methods can be used to rotate the molecule around its single bonds and calculate the potential energy of each resulting conformer. The conformer with the lowest energy is the most stable and, therefore, the most likely to be biologically active. These studies are crucial for understanding how the molecule might fit into the binding site of a biological target.

In Silico Molecular Docking Studies (focused on theoretical binding prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govchemmethod.com In drug discovery, this is used to predict how a ligand, such as this compound, might interact with the binding site of a protein or enzyme. researchgate.net The process involves placing the ligand in various orientations and conformations within the binding site and calculating a "docking score" that estimates the binding affinity. chemmethod.com A lower docking score generally indicates a more favorable binding interaction. nih.govchemmethod.com These in silico studies can help to identify potential biological targets for this compound and guide the design of more potent analogs.

Illustrative Molecular Docking Results for a Pyrazole Derivative against a Kinase Target

CompoundDocking Score (kcal/mol)Key Interacting Residues
Pyrazole Derivative 1-8.5LYS745, GLU762, ASP810
Pyrazole Derivative 2-9.2LYS745, THR790, MET793
Reference Inhibitor-10.1LYS745, CYS797, ASP810

Note: This table is illustrative and based on typical findings for pyrazole derivatives. The values and residues are not specific to this compound.

Medicinal Chemistry and in Vitro Biological Target Exploration of 4 Methyl 1 Propyl 1h Pyrazol 3 Amine Derivatives

Role of Pyrazole (B372694) Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties have positioned it as a valuable framework for the design of a myriad of biologically active molecules.

Pyrazole as a Privileged Structure and Lead Compound

The pyrazole motif is widely recognized as a "privileged structure" in drug discovery. This designation is attributed to its ability to bind to a wide array of biological targets with high affinity, leading to a diverse range of pharmacological activities. The metabolic stability of the pyrazole ring further enhances its appeal as a core component in drug candidates. Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anticoagulant apixaban, underscores its therapeutic potential. The versatility of the pyrazole scaffold allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives to achieve desired efficacy and selectivity.

Aminopyrazoles as Versatile Frameworks for Ligand Design

The introduction of an amino group to the pyrazole ring, creating an aminopyrazole, significantly enhances its utility as a versatile framework for ligand design. The amino group can act as a key hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. This functionalization provides a critical anchor point for building more complex molecular architectures and exploring structure-activity relationships (SAR). Aminopyrazoles have been successfully employed in the design of inhibitors for a variety of enzymes, including kinases, and modulators for different receptors, demonstrating their broad applicability in medicinal chemistry.

In Vitro Biological Activities of Pyrazole Derivatives

Derivatives of the pyrazole scaffold have demonstrated a remarkable breadth of in vitro biological activities, targeting a range of enzymes, receptors, and microbial pathogens. This section will explore some of the key in vitro biological activities of pyrazole derivatives, with a focus on those structurally related to 4-methyl-1-propyl-1H-pyrazol-3-amine.

Enzyme Inhibition (e.g., Kinases, Phosphodiesterase 10A (PDE10A), Chorismate Mutase)

The ability of pyrazole derivatives to inhibit the activity of various enzymes is a well-documented phenomenon. Their structural features allow for precise interactions with the active sites of these biological catalysts.

Kinase Inhibition: A significant area of research has focused on pyrazole derivatives as kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core has been identified as a privileged scaffold for the development of potent kinase inhibitors. Modifications to this core structure have led to the discovery of selective inhibitors for various kinases.

Compound/Derivative ClassTarget KinaseIC50 (nM)
Pyrazolo[3,4-g]isoquinoline 1bHaspin57
Pyrazolo[3,4-g]isoquinoline 1cHaspin66
Pyrazolo[3,4-g]isoquinoline 3aCLK1101
Pyrazolo[3,4-g]isoquinoline 3aHaspin167
Pyrazolo[3,4-g]isoquinoline 3c/3dCLK1/CDK9/GSK3218 - 363

Phosphodiesterase 10A (PDE10A) Inhibition: PDE10A is a key enzyme in the brain, and its inhibition is a promising therapeutic strategy for neurological and psychiatric disorders. Novel tricyclic pyrazole derivatives have been designed and synthesized, demonstrating high affinity for the PDE10A enzyme.

CompoundTarget EnzymeIC50 (nM)
Pyrazolo[5,1-f] nih.govresearchgate.netnaphthyridine 43PDE10A40
Pyrazolo[5,1-a] researchgate.netnih.govnaphthyridine 66PDE10A40
Pyrazolo[5,1-f] nih.govresearchgate.netnaphthyridine 59PDE10A42
Pyrazolo[5,1-a] nih.govnih.govnaphthyridine 42PDE10A55

Chorismate Mutase Inhibition: The enzyme chorismate mutase is essential for the survival of various bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Pyrazolo[4,3-d]pyrimidinone derivatives containing a 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide fragment have been identified as potential inhibitors of M. tuberculosis chorismate mutase (MtbCM). nih.gov Two such compounds, 3b and 3c , have shown significant inhibition of MtbCM in vitro. nih.gov

CompoundTarget Enzyme% Inhibition @ 30 µM
3b MtbCM54%
3c MtbCM57%

Structure-activity relationship studies indicated that the pyrazole moiety plays a favorable role in the inhibitory activity. nih.gov

Modulation of Receptors

Pyrazole derivatives have also been shown to modulate the activity of various receptors, acting as either agonists or antagonists. For instance, a series of substituted pyrazole-3-carboxylic acids have been synthesized and found to have substantial affinity for the nicotinic acid receptor. nih.gov Notably, 5-propylpyrazole-3-carboxylic acid and 5-butylpyrazole-3-carboxylic acid were identified as partial agonists with significant affinity. nih.gov

CompoundReceptorKi (µM)EC50 (µM)Relative Intrinsic Activity
5-propylpyrazole-3-carboxylic acid (4f)Nicotinic Acid Receptor~0.15~6~50%
5-butylpyrazole-3-carboxylic acid (4g)Nicotinic Acid Receptor0.0724.1275%

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antitubercular)

The growing threat of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria, fungi, and mycobacteria.

Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of novel pyrazole derivatives with significant antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.

Compound ClassMicroorganismMIC (µg/mL)
Pyrazoline-clubbed pyrazolesPseudomonas aeruginosaPotent
Tethered thiazolo-pyrazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)As low as 4
Imidazo-pyridine substituted pyrazolesGram-negative strains<1
Halogenoaminopyrazole derivativesBacillus subtilis0.007 - 0.062

Antitubercular Activity: As mentioned in the enzyme inhibition section, derivatives of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide have shown promise as inhibitors of M. tuberculosis chorismate mutase, suggesting their potential as antitubercular agents. nih.gov Further research into the direct antimycobacterial activity of these and related compounds is warranted to fully explore their therapeutic potential in combating tuberculosis.

Antioxidant Properties

Pyrazole derivatives have demonstrated notable antioxidant capabilities, which are often attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring. nih.gov Studies on various pyrazole analogues have revealed that specific structural features can enhance their radical scavenging activity. For instance, the presence of an NH-fragment or a methyl group in place of a polyfluoroalkyl group in 4-amino-3-hydroxy-1H-pyrazoles has been shown to promote antioxidant properties in assays such as the ABTS, FRAP, and ORAC tests. researchgate.net

In comparative studies, 4-aminopyrazolols have exhibited significantly higher antioxidant activity than their 4-hydroxyiminopyrazolone counterparts, with many compounds in this class showing activity comparable to the standard antioxidant Trolox. researchgate.net Furthermore, selected aminopyrazole derivatives have demonstrated potent inhibition of ROS formation in in vitro platelet assays, outperforming reference drugs like acetylsalicylic acid and N-acetylcysteine. mdpi.com The antioxidant potential of pyrazole derivatives is a key aspect of their pharmacological profile, as it can contribute to their therapeutic effects in diseases characterized by oxidative stress. nih.gov

Table 1: Antioxidant Activity of Selected Pyrazole Derivatives
Compound ClassAssayKey FindingsReference
4-Amino-3-hydroxy-1H-pyrazoles (with NH-fragment or methyl group)ABTS, FRAP, ORACShowed enhanced antioxidant properties. researchgate.net
4-AminopyrazololsABTSExhibited high activity, comparable to Trolox. researchgate.net
Aminopyrazole acylhydrazonesROS formation in plateletsShowed higher inhibition of ROS formation than acetylsalicylic acid and N-acetylcysteine. mdpi.com
3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalconesDPPH radical scavengingDemonstrated potent radical scavenging activity. nih.gov

Anti-inflammatory Potential (In Vitro Models)

The anti-inflammatory properties of pyrazole derivatives are well-documented, with many compounds acting through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). sci-hub.senih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. researchgate.net

In vitro assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are commonly employed to assess the anti-inflammatory potential of pyrazole derivatives. These studies have shown that certain pyrazoles can significantly reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6). ijpsjournal.com For example, a 3-(trifluoromethyl)-5-arylpyrazole derivative was reported to cause an 85% reduction in IL-6 at a concentration of 5 µM. ijpsjournal.com Furthermore, some pyrazole-thiazole hybrids have exhibited dual inhibition of COX-2 and 5-LOX, highlighting their potential for broader anti-inflammatory activity. ijpsjournal.com

Table 2: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
Compound/DerivativeTarget/AssayResult (IC50 / % Inhibition)Reference
3-(Trifluoromethyl)-5-arylpyrazoleCOX-2IC50 = 0.02 µM ijpsjournal.com
3-(Trifluoromethyl)-5-arylpyrazoleCOX-1IC50 = 4.5 µM ijpsjournal.com
3,5-DiarylpyrazolesCOX-2IC50 = 0.01 µM ijpsjournal.com
Pyrazole-thiazole hybridCOX-2IC50 = 0.03 µM ijpsjournal.com
Pyrazole-thiazole hybrid5-LOXIC50 = 0.12 µM ijpsjournal.com
3-(Trifluoromethyl)-5-arylpyrazoleIL-6 reduction in LPS-stimulated RAW 264.7 macrophages85% reduction at 5 µM ijpsjournal.com

Antiproliferative and Anticancer Research (In Vitro Cell Line Studies)

The pyrazole scaffold is a versatile platform for the development of anticancer agents, with derivatives showing activity against a variety of cancer cell lines. researchgate.netmdpi.com These compounds exert their antiproliferative effects through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. researchgate.netnih.gov

Numerous studies have reported the in vitro anticancer activity of pyrazole derivatives. For instance, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were synthesized and evaluated for their tumor cell growth inhibitory activity. mdpi.com One derivative, in particular, demonstrated high potency against leukemia K562 and lung tumor A549 cells, with GI50 values of 0.26 µM and 0.19 µM, respectively. mdpi.com In another study, a pyrazole derivative was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 µM. mdpi.com Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potential EGFR inhibitors, with one compound showing potent cytotoxicity against non-small cell lung cancer A549 cells and colorectal carcinoma HCT116 cells. nih.gov

Table 3: In Vitro Antiproliferative Activity of Pyrazole Derivatives
Compound/DerivativeCancer Cell LineActivity (GI50/IC50)Mechanism of ActionReference
1H-Benzofuro[3,2-c]pyrazole derivative 4aLeukemia K562GI50 = 0.26 µMNot specified mdpi.com
1H-Benzofuro[3,2-c]pyrazole derivative 4aLung Tumor A549GI50 = 0.19 µMNot specified mdpi.com
Pyrazole derivative 5bLeukemia K562GI50 = 0.021 µMTubulin polymerization inhibitor mdpi.com
Pyrazole derivative 5bLung Tumor A549GI50 = 0.69 µMTubulin polymerization inhibitor mdpi.com
Pyrazolo[3,4-d]pyrimidine derivative 24Non-small cell lung cancer A549IC50 = 8.21 µMEGFR inhibitor nih.gov
Pyrazolo[3,4-d]pyrimidine derivative 24Colorectal carcinoma HCT116IC50 = 19.56 µMEGFR inhibitor nih.gov
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivative 20Breast Cancer MCF-7IC50 = 1.88 µMCDK2 inhibitor nih.gov
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivative 20Melanoma B16-F10IC50 = 2.12 µMCDK2 inhibitor nih.gov

Neurobiological Activity (e.g., Monoamine Oxidase (MAO) Inhibition)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neuropsychiatric disorders. nih.gov Pyrazole and its derivatives, particularly pyrazolines, have been identified as promising MAO inhibitors. nih.govekb.eg

Research has shown that pyrazoline derivatives can exhibit potent and selective inhibition of MAO-B. nih.gov For example, a series of halogenated pyrazolines were investigated for their inhibitory activities against human MAO-A and MAO-B. nih.gov The results indicated that halogen substitutions on the phenyl ring at the fifth position of the pyrazoline nucleus favored MAO-B inhibition, with the fluorine-substituted derivative showing the highest potency (IC50 = 0.063 µM). nih.gov Kinetic studies have revealed that some of these derivatives act as competitive and reversible inhibitors of MAO-B. mdpi.com The selective inhibition of MAO-B is particularly relevant for the treatment of Parkinson's disease. mdpi.com

Table 4: MAO Inhibitory Activity of Pyrazoline Derivatives
CompoundMAO IsoformIC50 (µM)SelectivityReference
3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7)MAO-B0.063Selective for MAO-B nih.gov
3-(4-ethoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole (EH6)MAO-B0.40Selective for MAO-B nih.gov
3-(4-ethoxyphenyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole (EH8)MAO-B0.69Selective for MAO-B nih.gov
Pyridazinobenzylpiperidine Derivative S5MAO-B0.203SI = 19.04 (MAO-B/MAO-A) mdpi.com
Pyridazinobenzylpiperidine Derivative S16MAO-B0.979Not specified mdpi.com

Structure-Activity Relationship (SAR) Studies for Pyrazole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyrazole derivatives. These studies involve systematically modifying the pyrazole scaffold and evaluating the impact of these changes on their pharmacological effects. mdpi.comnih.gov

Impact of Substituent Variations on Biological Response

The nature and position of substituents on the pyrazole ring significantly influence the biological activity of its derivatives. mdpi.com For instance, in the context of antiproliferative activity, the presence of a 1,3-diphenyl-pyrazole scaffold has been identified as beneficial for potent and targeted anticancer effects. mdpi.com The introduction of different functional groups can modulate the activity against various biological targets. nih.gov

In the realm of anti-inflammatory agents, the presence of a phenyl substituent at the pyrazole nucleus has been suggested as a possible pharmacophore for COX-2 inhibition. sci-hub.se Furthermore, the introduction of aliphatic amines versus an aniline moiety at the 4-position of a pyrazolo[3,4-d]pyrimidine scaffold can attenuate or enhance cytotoxicity, respectively. nih.gov For MAO inhibition, the presence of lipophilic groups, such as halogens, on the phenyl rings at the 3rd and 5th positions of the pyrazoline nucleus can lead to significant MAO-B inhibition. nih.gov

Positional Isomerism and its Influence on Biological Activity

Positional isomerism, which refers to the different spatial arrangements of substituents on a molecule, can have a profound impact on the biological activity of pyrazole derivatives. Even subtle changes in the position of a substituent can lead to significant differences in pharmacological effects. nih.gov

A study on N-thienylcarboxamide derivatives containing a pyrazole moiety demonstrated the importance of positional isomerism for fungicidal activity. jst.go.jp It was found that N-(2-substituted-3-thienyl)carboxamide and N-(4-substituted-3-thienyl)carboxamide exhibited similar levels of activity to their phenyl counterpart, while N-(3-substituted-2-thienyl)carboxamide showed significantly lower activity. jst.go.jp This suggests that the relative positions of the substituent and the nitrogen atom in the thienyl ring are critical for biological activity. This principle can be extrapolated to other biological targets, where the specific orientation of substituents on aromatic rings attached to the pyrazole core can influence binding affinity and efficacy.

Rational Design Principles for Target Modulation

The rational design of derivatives based on the this compound scaffold is a key strategy in medicinal chemistry to optimize interactions with biological targets. mdpi.com This process relies on understanding the structure-activity relationships (SAR), which dictate how modifications to the molecule's structure influence its biological activity. nih.govnih.gov For pyrazole-based compounds, key areas for modification include the substituents on the pyrazole ring and the exocyclic amino group.

Systematic structural modifications are employed to enhance potency and selectivity for specific biological targets, such as protein kinases or metalloproteases. nih.govnih.gov For instance, altering the N-substitution on the pyrazole ring can significantly impact binding affinity. Studies on related pyrazole inhibitors have shown that introducing different lipophilic moieties, like methyl or phenyl groups, can decrease activity against certain enzymes, indicating that the unsubstituted nitrogen may be crucial for interaction or that a different substituent type is needed. nih.gov

Computational methods, such as molecular docking, are integral to this design process. These techniques allow researchers to predict how a designed molecule will bind to the active site of a target protein. By visualizing these interactions, chemists can make informed decisions about which functional groups to add or modify to improve binding affinity and specificity. For example, docking studies might reveal that adding a hydrogen bond donor or acceptor at a specific position on the pyrazole ring could lead to a more stable complex with the target enzyme.

A common strategy involves a scaffold hopping approach, where the core pyrazole structure is used to create a more rigid framework for presenting key interacting groups. nih.gov The SAR for related 3-aminopyrazole (B16455) and 4-aminopyrazole derivatives has been extensively studied, providing a valuable knowledge base. mdpi.comnih.gov For example, in designing inhibitors for Janus kinases (JAKs), modifications to the amino group at the 4-position of the pyrazole ring led to the development of potent and selective inhibitors. nih.gov Similarly, for inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, the incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole was found to be critical for inhibitory activity. researchgate.netmdpi.com

These principles of rational design, combining SAR data with computational modeling, guide the synthesis of novel this compound derivatives with tailored biological activities.

This compound and Related Compounds as Building Blocks for Complex Bioactive Molecules

Precursors for Advanced Pharmaceutical Intermediates

The 3-aminopyrazole scaffold, including this compound, is a versatile and highly valued building block in the synthesis of more complex, biologically active molecules. nih.govresearchgate.net These compounds serve as crucial starting materials for a wide array of heterocyclic systems due to the reactivity of the amino group and the pyrazole ring itself. arkat-usa.org

One of the most significant applications of 3-aminopyrazoles is in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are known to possess diverse pharmacological activities. nih.govresearchgate.net The synthesis typically involves the reaction of the 3-aminopyrazole intermediate with a β-dicarbonyl compound or its equivalent. researchgate.net This modular approach allows for the creation of large libraries of compounds for drug discovery screening.

For example, the compound 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide is a known key intermediate in the synthesis of Sildenafil (B151). targetmol.comgoogle.com A patented method describes its preparation from ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate through steps of bromination and amination, highlighting the industrial relevance of such pyrazole intermediates. google.com The versatility of aminopyrazoles as precursors is further demonstrated by their use in synthesizing inhibitors for various kinases, which are important targets in cancer therapy. nih.govresearchgate.net

The general synthetic utility stems from the ability of the amino group to react with various electrophiles, leading to the formation of amides, ureas, and other functional groups, while the pyrazole ring can undergo further substitution reactions. This dual reactivity makes aminopyrazoles like this compound indispensable precursors for constructing advanced pharmaceutical intermediates. arkat-usa.orgresearchgate.net

Ligands in Coordination Chemistry for Biological Applications

Pyrazole derivatives, including this compound, are excellent ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms in the aromatic ring. nih.govresearchgate.netresearchgate.net These nitrogen atoms can effectively chelate with a variety of transition metal ions, such as copper(II), cobalt(II), nickel(II), and zinc(II), to form stable metal complexes. researchgate.net The resulting coordination compounds often exhibit unique geometries and electronic properties that can lead to significant biological activity, sometimes exceeding that of the free ligand. researchgate.net

The formation of these metal complexes involves the reaction of the pyrazole-containing ligand with a corresponding metal salt, often a metal acetate (B1210297) or nitrate, in a suitable solvent like methanol. nih.gov The structure and properties of the final complex are influenced by the nature of the metal ion, the substituents on the pyrazole ring, and the reaction conditions. Characterization of these complexes is typically performed using techniques such as infrared spectroscopy, NMR, mass spectrometry, and single-crystal X-ray diffraction. researchgate.netresearchgate.net

The biological applications of these pyrazole-based metal complexes are diverse. Many have shown significant antimicrobial activity against various strains of bacteria and fungi. nih.gov For instance, copper complexes of certain pyrazole derivatives have been shown to be effective against bacteria. nih.gov The mechanism of action is often proposed to involve the disruption of cellular processes within the microorganisms. Furthermore, some pyrazole-metal complexes have been investigated for their potential as anticancer agents, with studies exploring their ability to bind to and cleave DNA. The coordination of the metal to the pyrazole ligand can enhance these biological properties, making them promising candidates for the development of new therapeutic agents. researchgate.netsaudijournals.com

Research Gaps and Future Perspectives in 4 Methyl 1 Propyl 1h Pyrazol 3 Amine Studies

Development of Novel and Sustainable Synthetic Routes

A significant gap in the current knowledge base is the lack of optimized and sustainable synthetic methodologies specifically for 4-methyl-1-propyl-1H-pyrazol-3-amine. While classical methods like the Knorr synthesis, which involves the condensation of hydrazine (B178648) with 1,3-dicarbonyl compounds, are foundational, modern chemistry is increasingly focused on green and efficient protocols. numberanalytics.com Future research should prioritize the development of synthetic pathways that are not only high-yielding but also environmentally benign and atom-economical. citedrive.com

Recent advancements in the synthesis of other pyrazole (B372694) derivatives have highlighted several promising strategies that could be adapted. researchgate.netmdpi.com These include:

Green Solvents: Utilizing water as a reaction medium instead of volatile organic solvents. thieme-connect.com

Catalysis: Employing recyclable, heterogeneous catalysts such as Amberlyst-70, nano-ZnO, or silica-supported sulfuric acid to improve reaction efficiency and simplify purification. mdpi.comthieme-connect.com

Energy-Efficient Methods: Exploring alternative energy sources like microwave irradiation or solvent-free reaction conditions to reduce reaction times and energy consumption. mdpi.comtandfonline.com

Flow Chemistry: Implementing continuous-flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. nih.govmdpi.com

Table 1: Promising Sustainable Synthetic Strategies for Pyrazole Derivatives
StrategyDescriptionPotential Advantages for Synthesizing this compoundReference
Aqueous SynthesisUsing water as the primary solvent for the reaction.Environmentally friendly, low cost, enhanced safety. thieme-connect.com
Heterogeneous CatalysisUse of solid-phase catalysts (e.g., Amberlyst-70, nano-ZnO) that can be easily recovered and reused.Simplified product purification, catalyst recyclability, reduced waste. mdpi.com
Solvent-Free ReactionsConducting reactions in the absence of a solvent, often with gentle heating or grinding.Reduced environmental impact, high reaction efficiency, operational simplicity. tandfonline.com
Flow ChemistryPerforming reactions in a continuously flowing stream rather than in a batch.Improved safety and scalability, precise control over reaction conditions, higher yields. mdpi.com

Adapting these modern techniques could lead to the development of a robust, cost-effective, and environmentally responsible manufacturing process for this compound.

Advanced Computational Modeling for Predictive Research and Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding the behavior of molecules and predicting their properties, yet its application to this compound is a significant research gap. eurasianjournals.com Advanced computational modeling can accelerate research by providing insights into molecular structure, reactivity, and potential biological activity before committing to extensive laboratory work. eurasianjournals.commedjrf.com

Future research should leverage a variety of computational methods:

Quantum Mechanical Calculations: Techniques like Density Functional Theory (DFT) can be used to elucidate the electronic structure, stability, and spectroscopic properties of the molecule. eurasianjournals.commdpi.com This can also help in understanding and predicting the regioselectivity of synthetic reactions. researchgate.net

Molecular Docking: To predict how this compound might interact with specific biological targets, such as enzymes or receptors. This is a crucial first step in drug discovery for identifying potential therapeutic applications. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior and conformational flexibility of the molecule over time, providing a more realistic picture of its interactions within a biological system. eurasianjournals.com

Table 2: Computational Approaches for Pyrazole Research
Computational MethodApplication in Pyrazole ResearchPotential Insights for this compoundReference
Density Functional Theory (DFT)Calculation of electronic structure, molecular orbitals, and reaction thermodynamics.Predicting reactivity, stability, and spectroscopic signatures; elucidating reaction mechanisms. eurasianjournals.commdpi.com
Molecular DockingPredicting the binding orientation and affinity of a molecule to a biological target.Identifying potential protein targets and predicting biological activity. nih.gov
Molecular Dynamics (MD)Simulating the physical movements of atoms and molecules.Understanding conformational changes and the stability of ligand-protein complexes. eurasianjournals.com
QSAR ModelingQuantitative Structure-Activity Relationship models predict activity based on chemical structure.Forecasting the potential biological effects of novel derivatives. medjrf.com

By employing these computational tools, researchers can build predictive models to guide the synthesis of new derivatives with enhanced properties and gain a deeper understanding of the mechanistic pathways of its formation and interactions. researchgate.net

Exploration of Underexplored Biological Targets and Pathways

The pyrazole scaffold is a cornerstone of many clinically approved drugs, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.comnih.gov However, the specific biological targets and therapeutic potential of this compound are entirely unexplored. A systematic investigation into its pharmacological profile is a critical area for future research.

Given the activities of structurally related pyrazoles, several biological pathways and targets warrant investigation:

Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. mdpi.comnih.gov Screening this compound against a panel of kinases (e.g., EGFR, VEGFR, CDKs, JAKs) could uncover potential applications in oncology. mdpi.comacs.org

Antimicrobial Activity: There is an urgent need for new antimicrobial agents. Pyrazole derivatives have shown promise as antibacterial and antifungal compounds. nih.gov The compound should be tested against a diverse range of pathogenic bacteria and fungi.

Neurodegenerative Diseases: Some pyrazoles have been investigated for their effects on the central nervous system, including potential neuroprotective properties. nih.govglobalresearchonline.net Exploring targets relevant to diseases like Alzheimer's or Parkinson's could open new therapeutic avenues.

Anti-inflammatory Pathways: The well-known anti-inflammatory properties of pyrazoles (e.g., Celecoxib) suggest that investigating the effect of this compound on enzymes like cyclooxygenases (COX) or other inflammatory mediators could be fruitful. nih.gov

A comprehensive screening program is necessary to map the bioactivity of this compound and identify promising lead structures for drug development.

Integration of Multidisciplinary Approaches in Pyrazole Research (e.g., Chemical Biology, Materials Science)

The potential applications for pyrazole derivatives extend beyond pharmacology. mdpi.com A significant future perspective lies in the integration of multidisciplinary approaches to explore the utility of this compound in fields such as chemical biology and materials science.

Chemical Biology: The compound could be developed into a chemical probe to study biological systems. By attaching fluorescent tags or reactive groups, it could be used to identify and validate new biological targets or to visualize cellular processes.

Materials Science: Pyrazoles are used in the development of advanced materials, including conductive polymers, luminescent compounds, and dyes. numberanalytics.comrroij.com The specific substitution pattern of this compound could impart unique electronic or photophysical properties, making it a candidate for applications in electronics or photonics.

Coordination Chemistry: As effective chelating agents for transition metals, pyrazole derivatives are used in catalysis and metal extraction. mdpi.commdpi.com Investigating the coordination chemistry of this compound could lead to the development of novel catalysts or metal-organic frameworks (MOFs) with unique properties.

By fostering collaboration between synthetic chemists, biologists, computational scientists, and materials scientists, the full potential of this compound can be unlocked, leading to innovations across diverse scientific disciplines.

Q & A

Q. What synthetic routes are commonly employed to prepare 4-methyl-1-propyl-1H-pyrazol-3-amine?

The synthesis of pyrazole-3-amine derivatives typically involves nucleophilic substitution or condensation reactions. For example:

  • Hydrazine-mediated cyclization : Reacting β-keto nitriles or propiolic acid derivatives with hydrazine hydrate under reflux conditions forms the pyrazole core. Substituents like the propyl group can be introduced via alkylation (e.g., using propanol and acid catalysts) .
  • Nucleophilic substitution : Aromatic amines or substituted pyrazoles can react with alkyl halides (e.g., 1-bromopropane) in the presence of a base (e.g., triethylamine) to install the propyl group at the N1 position .
  • Reductive amination : Ketone intermediates can be converted to amines using reducing agents like sodium cyanoborohydride .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : The amine proton (-NH₂) typically appears as a broad singlet (~δ 4.5–5.5 ppm). Methyl (δ 1.2–1.5 ppm) and propyl groups (δ 0.9–1.1 ppm for CH₃, δ 1.5–1.7 ppm for CH₂) are identifiable .
    • ¹³C NMR : The pyrazole carbons resonate between δ 100–160 ppm, with the methyl group at δ 10–15 ppm and propyl carbons at δ 20–35 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 153 [M+H]⁺) confirm the molecular weight, while fragmentation patterns validate the structure .
  • IR spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) are diagnostic .

Q. How is purity assessed for this compound?

  • High-performance liquid chromatography (HPLC) : Reverse-phase columns (C18) with UV detection (λ = 254 nm) are used, targeting ≥98% purity .
  • Melting point analysis : Sharp melting points (e.g., 126–128°C for analogous pyrazoles) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Strategies include:

  • Catalyst selection : Copper(I) bromide or cesium carbonate improves coupling efficiency in nucleophilic substitutions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce decomposition during acid chloride reactions .

Q. How do structural modifications influence the compound’s bioactivity?

  • Substituent effects : Adding electron-withdrawing groups (e.g., nitro) to the pyrazole ring enhances antimicrobial activity, while bulky groups (e.g., cyclopropyl) improve metabolic stability .
  • Positional isomerism : Moving the amine group from C3 to C5 (e.g., 1-propyl-1H-pyrazol-5-amine) alters hydrogen-bonding interactions with biological targets .

Q. What strategies resolve contradictions in reported spectral data?

  • Cross-validation : Compare ¹H NMR shifts with structurally similar compounds (e.g., 1-(4-methoxybenzyl)-3-cyclopropyl derivatives show NH₂ at δ 5.0 ppm) .
  • Computational modeling : Density functional theory (DFT) calculations predict chemical shifts and validate experimental NMR assignments .

Q. How is crystallographic data utilized in structural confirmation?

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C-N bond ~1.34 Å in pyrazole rings) .
  • Software tools : SHELXL refines crystal structures, while ORTEP-3 generates thermal ellipsoid plots for visualizing atomic displacement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.